Benazolin chemical structure and properties
Benazolin chemical structure and properties
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, toxicological profile, and environmental fate of the herbicide Benazolin. The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical Structure and Identity
Benazolin is a selective, post-emergence herbicide belonging to the benzothiazole (B30560) class of compounds. Its systemic action mimics that of natural auxins, leading to uncontrolled growth and subsequent death in susceptible broadleaf weeds.
Chemical Name (IUPAC): 2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid[1]
CAS Registry Number: 3813-05-6[1][2]
Chemical Formula: C₉H₆ClNO₃S[1][2]
Molecular Weight: 243.67 g/mol [1][2]
Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of Benazolin.
| Property | Value | Reference |
| Melting Point | 193 °C | [3] |
| Boiling Point | Decomposes before boiling | |
| Water Solubility | 500 mg/L at 20 °C | [3] |
| Vapor Pressure | 1.0 x 10⁻⁴ mPa at 20 °C | |
| pKₐ | 3.04 - 3.6 | [3] |
| Log P (Octanol-Water Partition Coefficient) | 1.34 |
Toxicological Properties
The acute toxicity of Benazolin has been evaluated in various species. The following table summarizes the reported LD₅₀ values.
| Species | Route of Administration | LD₅₀ | Reference |
| Rat | Oral | 3000 mg/kg | [3] |
| Mouse | Oral | 3200 mg/kg | [3] |
Environmental Fate
Benazolin is of moderate persistence in the environment. Its degradation in soil is primarily a microbial process.
| Environmental Parameter | Value | Reference |
| Soil Half-life (DT₅₀) | 14 - 100 days | [4] |
The primary degradation pathway of Benazolin in soil involves the cleavage of the acetic acid side chain, followed by the opening of the thiazoline (B8809763) ring.
Experimental Protocols
The determination of the physicochemical and toxicological properties of chemical substances like Benazolin follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Physicochemical Properties
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Melting Point (OECD 102): The melting point can be determined using several methods, including the capillary tube method, hot-stage microscopy, or differential scanning calorimetry (DSC).[2] For the capillary method, a small amount of the substance is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is recorded.
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Boiling Point (OECD 103): As Benazolin decomposes before boiling, standard boiling point determination methods are not applicable. Decomposition is typically observed using techniques like thermogravimetric analysis (TGA).[3]
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Water Solubility (OECD 105): The flask method is suitable for determining the water solubility of Benazolin.[4] A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
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Vapor Pressure (OECD 104): The vapor pressure of Benazolin can be measured using the vapor pressure balance method or the gas saturation method.[5][6] In the gas saturation method, a stream of inert gas is passed over the substance at a known temperature and flow rate until it is saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated.
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Partition Coefficient (n-octanol/water) (OECD 107/117): The shake-flask method (OECD 107) or HPLC method (OECD 117) can be used. In the shake-flask method, a solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in both phases is then measured to determine the partition coefficient.
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Dissociation Constant (pKa) (OECD 112): The pKa of Benazolin can be determined by potentiometric titration. A solution of the substance is titrated with a standard solution of a strong acid or base, and the pH is monitored throughout the titration. The pKa is determined from the titration curve.
Toxicological Properties
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Acute Oral Toxicity (LD₅₀) (OECD 420, 423, or 425): The acute oral toxicity is determined by administering the substance to animals (typically rats or mice) via oral gavage. Several approved procedures exist to minimize the number of animals used. These include the Fixed-Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[1] The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD₅₀ value, the dose that is lethal to 50% of the test animals, is then calculated.
Environmental Fate
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Soil Half-Life (DT₅₀): The degradation of Benazolin in soil is typically studied in laboratory incubation experiments under controlled conditions of temperature, moisture, and light. The soil is treated with a known concentration of Benazolin, and samples are taken at various time intervals. The concentration of the parent compound is measured using an appropriate analytical technique (e.g., LC-MS/MS). The time taken for the concentration to decrease by 50% (DT₅₀) is then calculated from the degradation curve.
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Degradation Pathway Analysis: To identify the degradation products of Benazolin, soil samples from the degradation study are extracted and analyzed using advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This allows for the identification and structural elucidation of the metabolites formed during the degradation process.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the chemical structure of Benazolin and its herbicidal activity, as well as its environmental fate.
Caption: Relationship between Benazolin's structure, activity, and fate.
References
- 1. researchgate.net [researchgate.net]
- 2. laboratuar.com [laboratuar.com]
- 3. laboratuar.com [laboratuar.com]
- 4. laboratuar.com [laboratuar.com]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]
